molecular formula C11H13BrClNO3 B14890186 (S)-Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate

(S)-Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate

Cat. No.: B14890186
M. Wt: 322.58 g/mol
InChI Key: LWEBVQPEHKHTCK-JTQLQIEISA-N
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Description

Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with bromine, chlorine, and methyl groups, along with an ethyl ester and a hydroxyl group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate typically involves multi-step organic reactions. One possible synthetic route could be:

    Starting Material: 2,6-dimethylpyridine.

    Bromination: Introduction of a bromine atom at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: Introduction of a chlorine atom at the 4-position using chlorine gas or a chlorinating agent like thionyl chloride.

    Hydroxylation: Introduction of a hydroxyl group at the 2-position using a hydroxylating agent such as hydrogen peroxide or a peracid.

    Esterification: Formation of the ethyl ester by reacting the hydroxylated intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate: Lacks the bromine atom.

    Ethyl 2-(5-bromo-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate: Lacks the chlorine atom.

    Ethyl 2-(5-bromo-4-chloro-2-methylpyridin-3-yl)-2-hydroxyacetate: Has only one methyl group.

Uniqueness

Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate is unique due to the specific combination of bromine, chlorine, and two methyl groups on the pyridine ring, along with the ethyl ester and hydroxyl functionalities. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H13BrClNO3

Molecular Weight

322.58 g/mol

IUPAC Name

ethyl (2S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate

InChI

InChI=1S/C11H13BrClNO3/c1-4-17-11(16)10(15)7-5(2)14-6(3)8(12)9(7)13/h10,15H,4H2,1-3H3/t10-/m0/s1

InChI Key

LWEBVQPEHKHTCK-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H](C1=C(N=C(C(=C1Cl)Br)C)C)O

Canonical SMILES

CCOC(=O)C(C1=C(N=C(C(=C1Cl)Br)C)C)O

Origin of Product

United States

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